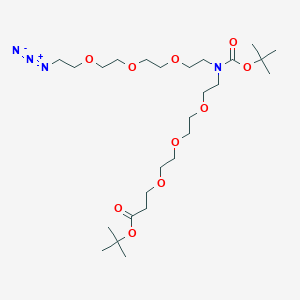

N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester is a multifunctional compound that plays a significant role in various scientific and industrial applications. This compound features an azide group, a tert-butoxycarbonyl (Boc) protected amine, and a PEG (polyethylene glycol) spacer, making it a versatile linker in chemical synthesis and bioconjugation.

Synthetic Routes and Reaction Conditions:

Azide Functionalization: The synthesis begins with the introduction of the azide group to a PEG chain. This can be achieved through the reaction of PEG with azidating agents such as sodium azide (NaN3) under appropriate conditions.

Boc Protection: The amine group on the PEG chain is then protected using Boc-anhydride (di-tert-butyl dicarbonate) in the presence of a base like triethylamine (TEA) to form the Boc-protected amine.

Esterification: Finally, the carboxylic acid end of the PEG chain is esterified using t-butanol in the presence of a catalyst like sulfuric acid to form the t-butyl ester.

Industrial Production Methods: Industrial-scale production of this compound involves optimizing these synthetic steps to achieve high yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and efficiency.

Types of Reactions:

Click Chemistry: The azide group in the compound is highly reactive in Click Chemistry reactions, particularly with alkynes to form stable triazole linkages.

Reduction: The azide group can be reduced to an amine using reducing agents like sodium borohydride (NaBH4) or hydrogenation catalysts.

Substitution: The Boc-protected amine can be deprotected using acids like trifluoroacetic acid (TFA) to yield the free amine, which can then undergo further reactions.

Common Reagents and Conditions:

Click Chemistry: Copper(I) catalyst, terminal alkynes, solvents like THF or DMSO.

Reduction: Sodium borohydride, hydrogen gas, palladium catalyst.

Substitution: Trifluoroacetic acid, dichloromethane.

Major Products Formed:

Triazole Linkages: Resulting from Click Chemistry reactions.

Amines: Resulting from the reduction of azides.

Free Amines: Resulting from the deprotection of Boc-protected amines.

Aplicaciones Científicas De Investigación

N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester is widely used in scientific research due to its versatility:

Chemistry: It serves as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups.

Biology: It is used in bioconjugation to attach biomolecules like proteins, peptides, and nucleic acids to surfaces or other molecules.

Medicine: It is employed in drug delivery systems to improve the solubility and stability of therapeutic agents.

Industry: It is utilized in the development of diagnostic tools and materials with enhanced properties.

Mecanismo De Acción

The compound exerts its effects through its functional groups:

Azide Group: Participates in Click Chemistry reactions, forming stable triazole linkages.

Boc-Protected Amine: Provides a protected amine that can be selectively deprotected to yield a free amine for further reactions.

PEG Spacer: Enhances solubility and reduces immunogenicity in biological applications.

Molecular Targets and Pathways:

Click Chemistry: Targets terminal alkynes to form triazole linkages.

Reduction: Targets azide groups to form amines.

Substitution: Targets Boc-protected amines for deprotection.

Comparación Con Compuestos Similares

N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester is unique due to its combination of azide, Boc-protected amine, and PEG spacer. Similar compounds include:

Azido-PEG3-acid: Contains an azide group and a carboxylic acid.

N-(Azido-PEG2)-N-Fluorescein-PEG3-acid: Contains an azide group, a fluorescein dye, and a carboxylic acid.

N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid: Contains an azide group, an amine, and a carboxylic acid.

These compounds differ in their functional groups and applications, highlighting the versatility and uniqueness of this compound.

Actividad Biológica

N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester is a specialized compound utilized primarily in bioconjugation and Click Chemistry. This compound features a terminal azide group, a secondary amine (NH) group, and a t-butyl ester, all linked through polyethylene glycol (PEG) chains. Its molecular formula is C26H50N4O10 with an approximate molecular weight of 578.7 g/mol . The unique structure of this compound enhances its solubility and biocompatibility, making it suitable for various biological applications, particularly in drug delivery systems and imaging.

The biological activity of this compound is largely attributed to its ability to form stable conjugates with proteins, peptides, and other biomolecules. The azide functionality allows for selective labeling and tracking of biological molecules in live cells or organisms. This capability is especially useful in applications involving Click Chemistry, where the azide can react with alkyne-bearing biomolecules to form stable triazole linkages.

Applications in Drug Delivery

This compound has shown promise in enhancing the solubility and bioavailability of therapeutic agents. Its ability to form stable conjugates facilitates the design of drug delivery systems that can improve the pharmacokinetics of drugs by prolonging circulation time and targeting specific tissues . Studies have demonstrated that compounds featuring azide groups can effectively label proteins without disrupting their biological function, which is crucial for maintaining therapeutic efficacy.

Case Studies and Research Findings

- Bioconjugation Studies : Research has indicated that this compound can be used to create peptide-oligonucleotide conjugates with enhanced stability and target binding capabilities. These conjugates showed improved serum stability compared to their unmodified counterparts, indicating potential for therapeutic applications .

- Fluorescence Microscopy : In studies utilizing fluorescence microscopy, the azide functionality allowed for effective tracking of biomolecules within cellular environments. This capability is essential for understanding drug delivery mechanisms and optimizing therapeutic strategies.

- Therapeutic Efficacy : A study focused on the use of this compound in the formulation of oligonucleotide therapeutics demonstrated its ability to enhance intracellular delivery efficiency when conjugated with peptide sequences. This finding supports the hypothesis that rationally designed conjugates can significantly improve therapeutic outcomes .

Comparative Data

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Weight | 578.7 g/mol | Varies (e.g., N-(Azido-PEG4)-t-butyl ester ~622.8 g/mol) |

| Solubility | High due to PEG chains | Varies; generally high for PEG derivatives |

| Bioconjugation Capability | Excellent; forms stable triazole linkages | Good; dependent on functional groups present |

| Stability in Serum | High compared to unmodified oligonucleotides | Varies; often improved with PEG modifications |

Propiedades

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50N4O10/c1-25(2,3)39-23(31)7-11-33-15-19-37-21-17-35-13-9-30(24(32)40-26(4,5)6)10-14-36-18-22-38-20-16-34-12-8-28-29-27/h7-22H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIWQDDVTKZAPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50N4O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.